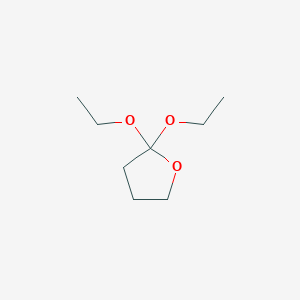
2,2-Diethoxytetrahydrofuran
描述
2,2-Diethoxytetrahydrofuran, also known as 2,2-diethoxyoxolane, is a cyclic orthoester with the molecular formula C8H16O3 and a molar mass of 160.213 g/mol . This compound is notable for its reactivity and its ability to form biodegradable polyorthoesters, making it valuable in various scientific and industrial applications .
作用机制
Target of Action
2,2-Diethoxytetrahydrofuran is a cyclic orthoester . Its primary targets are diols , which are a type of organic compound containing two hydroxyl groups. These diols play a crucial role in the formation of polyorthoesters , a type of polymer used in various applications including drug delivery systems .
Mode of Action
The interaction of this compound with its targets involves a chemical reaction known as transesterification . In this process, the electrophilic ethyl cation of this compound attacks the carbonyl oxygen, forming a stable but extraordinarily hygroscopic O-ethyl-γ-butyrolactonium tetrafluoroborate . This compound then reacts with an ethanolate anion from sodium ethoxide in ethanol, forming this compound .
Biochemical Pathways
The biochemical pathway of this compound involves the synthesis of biodegradable polyorthoesters . This process is initiated by the transesterification of this compound with α, ω-diols . The resulting polyorthoesters can be used as embedding media for pharmaceuticals in depot drug dosage forms for controlled drug release by surface erosion under physiological conditions .
Pharmacokinetics
Its solubility in various solvents such as dichloromethane, chloroform, and 1,2-dichloroethane suggests that it may have good bioavailability
Result of Action
The primary result of the action of this compound is the formation of biodegradable polyorthoesters . These polymers have significant applications in the field of drug delivery, where they are used as embedding media for pharmaceuticals in depot drug dosage forms for controlled drug release by surface erosion under physiological conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reaction with diols to form polyorthoesters occurs under specific conditions . The reaction proceeds under gentle conditions (<0 °C) and can be catalyzed by bases such as ammonia and triethylamine . Additionally, the compound’s solubility in various solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diethoxytetrahydrofuran can be achieved through several methods:
Meerwein Salt Method: This method involves the reaction of γ-butyrolactone with triethyloxonium tetrafluoroborate (Meerwein salt) in diethyl ether.
Solvent-Free One-Pot Reaction: This method uses γ-butyrolactone, orthoformic triethyl ester, and gaseous boron trifluoride.
Industrial Production Methods: Industrial production of this compound typically follows the solvent-free one-pot reaction method due to its efficiency and the avoidance of side-products and sensitive intermediates .
化学反应分析
Types of Reactions: 2,2-Diethoxytetrahydrofuran undergoes various chemical reactions, including:
Transesterification: Reacts with α, ω-diols to form biodegradable polyorthoesters.
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield corresponding diols and other products.
Common Reagents and Conditions:
Transesterification: Typically involves α, ω-diols and is catalyzed by acids or bases.
Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Polyorthoesters: Formed through transesterification with diols.
Diols: Result from hydrolysis reactions.
科学研究应用
2,2-Diethoxytetrahydrofuran has a wide range of applications in scientific research:
相似化合物的比较
2,5-Dimethoxytetrahydrofuran: Another tetrahydrofuran derivative used in organic synthesis and as an intermediate for various chemical products.
Tetrahydrofuran (THF): A simpler cyclic ether widely used as a solvent in organic chemistry.
Uniqueness of 2,2-Diethoxytetrahydrofuran: this compound is unique due to its ability to form biodegradable polyorthoesters, which have significant applications in controlled drug release systems . This property distinguishes it from other tetrahydrofuran derivatives that do not form such polymers.
属性
IUPAC Name |
2,2-diethoxyoxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-9-8(10-4-2)6-5-7-11-8/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKTYSDVSRVOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCO1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326839 | |
| Record name | 2,2-Diethoxytetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52263-97-5 | |
| Record name | 2,2-Diethoxytetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52263-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diethoxytetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052263975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Diethoxytetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Diethoxytetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIETHOXYTETRAHYDROFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD3AP58UTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,2-Diethoxytetrahydrofuran in the context of the provided research?
A1: The provided research highlights this compound as a versatile precursor for synthesizing various heterocyclic compounds. Specifically, it serves as a starting material for creating:
- N-substituted 2-iminotetrahydrofurans: These compounds are generated by reacting this compound with corresponding amines. []
- Spiro-orthoester monomers: These monomers, containing biphenyl mesogens, are synthesized by reacting this compound with specific biphenyl mesogenic 1,3-propanediols. []
Q2: What is the significance of the reactions involving this compound in these studies?
A2: The reactions are significant for their ability to produce valuable polymeric materials:
- N-substituted polyamides: N-substituted 2-iminotetrahydrofurans, synthesized from this compound, undergo ring-opening polymerization in the presence of boron trifluoride etherate, yielding N-substituted polyamides. []
- Side-chain liquid-crystalline poly(ether ester)s: The spiro-orthoester monomers derived from this compound can undergo cationic double ring-opening polymerization, resulting in a new class of side-chain liquid-crystalline polymers. These polymers exhibit interesting thermotropic liquid crystal properties. []
Q3: What role does boron trifluoride etherate play in these polymerization reactions?
A3: Boron trifluoride etherate acts as an initiator in the ring-opening polymerization of both N-substituted 2-iminotetrahydrofurans [] and spiro-orthoester monomers []. This indicates its effectiveness in facilitating the ring-opening process and enabling the formation of the desired polymeric structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


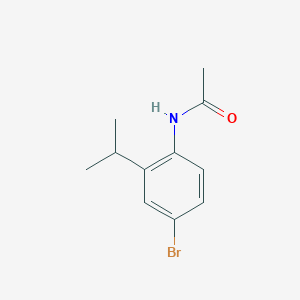
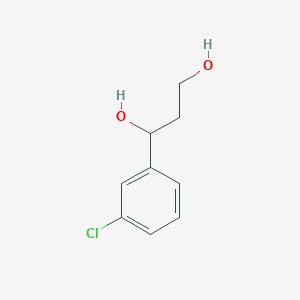
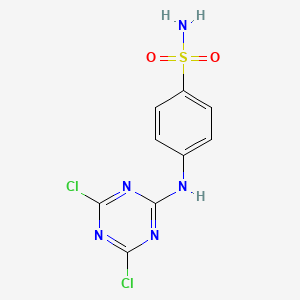
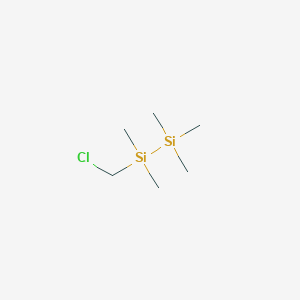

![2'-Isopropyl-3H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B3191123.png)


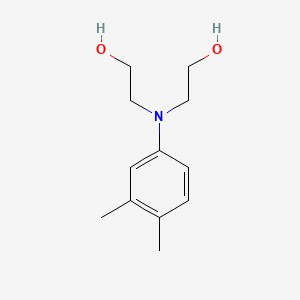

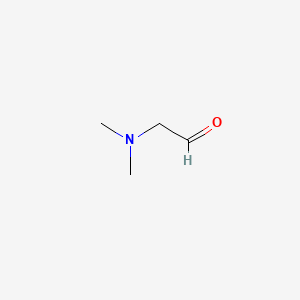

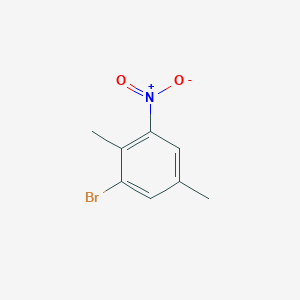
![1-[4-(Bromomethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B3191186.png)
